1-Aminopyrrolidin-2-one

Medicinal Chemistry Physicochemical Property Prediction Drug Design

1-Aminopyrrolidin-2-one (CAS 6837-14-5) is the N-amino-γ-lactam building block for TGF-β inhibitor dihydropyrrolopyrazole scaffolds. Substitution with the 3-amino isomer fails to deliver the target core. • Exclusive N-nucleophilic reactivity - hydrazone formation and pyrrolopyrazole cyclization • XLogP3 = -1.0 - 60-fold more lipophilic than 3-amino isomer for superior extraction • Divergent intermediate for pyrrolopyrazole and tetrahydropyridazine scaffolds

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 6837-14-5
Cat. No. B1281494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopyrrolidin-2-one
CAS6837-14-5
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)N
InChIInChI=1S/C4H8N2O/c5-6-3-1-2-4(6)7/h1-3,5H2
InChIKeyLSROBYZLBGODRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminopyrrolidin-2-one Procurement Specifications


1-Aminopyrrolidin-2-one (CAS 6837-14-5) is a five-membered N-amino-γ-lactam with molecular formula C₄H₈N₂O and molecular weight 100.12 g/mol [1]. It features an amino group directly attached to the lactam nitrogen atom, distinguishing it from ring-carbon-substituted aminopyrrolidinone isomers. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of dihydropyrrolopyrazole-based TGF-β type I receptor kinase inhibitors [2]. Its procurement specifications are defined by unique regiochemistry, lipophilicity profile (XLogP3 = -1.0), and reactivity as an N-nucleophile rather than a C-nucleophile.

1-Aminopyrrolidin-2-one Irreplaceability in Synthesis


Substituting 1-aminopyrrolidin-2-one with the more common 3-aminopyrrolidin-2-one isomer alters the position of the nucleophilic amine from the endocyclic nitrogen to the C3 carbon atom. This change fundamentally redirects the reactivity: the 1-amino isomer undergoes N-acylation and hydrazone formation — pathways essential for constructing pyrrolopyrazole and pyridazinone scaffolds [1] — whereas the 3-amino isomer participates in C–N bond-forming reactions characteristic of β-amino lactams and is employed in factor Xa inhibitor templates [2]. Moreover, in aqueous-organic biphasic systems the 1-amino isomer (XLogP3 = -1.0) [3] is over 60-fold more lipophilic than the 3-amino isomer (LogP = -2.77) , a difference that critically affects extraction efficiency, chromatographic retention, and partitioning behavior. 1-Aminopyrrolidine (lacking the carbonyl) cannot participate in lactam-based cyclization chemistry, and pyrrolidin-2-one (lacking the N-amino group) cannot form the N–N bonds required for pyrrolopyrazole synthesis.

1-Aminopyrrolidin-2-one Differentiation Evidence


Lipophilicity Advantage Over 3-Aminopyrrolidin-2-one

1-Aminopyrrolidin-2-one exhibits an XLogP3 value of -1.0 (computed by PubChem) [1], whereas the (R)-3-aminopyrrolidin-2-one isomer is substantially more hydrophilic with a LogP of -2.77 (reported by ChemSrc) . This represents a lipophilicity enhancement of approximately 60-fold for the 1-amino isomer, based on the logarithmic difference of ~1.77 log units. This difference is consistent across prediction methods; Chembase independently reports a LogP of -1.233 for the 1-amino isomer [2], confirming the trend of higher lipophilicity relative to the 3-amino isomer.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Lower Melting Point than 3-Aminopyrrolidin-2-one

1-Aminopyrrolidin-2-one has a reported melting point of 47–54 °C (free base) [1], whereas 3-aminopyrrolidin-2-one racemate melts at 106–108 °C , and the (3S)-enantiomer melts at 120–130 °C . The melting point of the 1-amino isomer is approximately 55–80 °C lower than that of the 3-amino isomer. This thermal behavior difference is consistent with weaker intermolecular hydrogen bonding in the 1-amino isomer, where the amino group is attached to the lactam nitrogen rather than to a ring carbon adjacent to the carbonyl.

Solid-State Chemistry Process Chemistry Purification

Regiospecific Reactivity Toward Pyrrolopyrazole Scaffolds

In the synthesis of TGF-β type I receptor kinase inhibitors (e.g., galunisertib analogs), 1-aminopyrrolidin-2-one hydrochloride condenses with ketone intermediates in pyridine to form acyl hydrazones, which undergo subsequent Cs₂CO₃-mediated cyclization in DMF at 100 °C to yield the dihydropyrrolopyrazole core [1]. This N-amino lactam reactivity pathway is unique to 1-amino-substituted pyrrolidinones; the 3-amino isomer cannot participate in this N–N bond-forming cyclization because its amino group is attached to the C3 ring carbon, not the lactam nitrogen [2]. The 3-amino isomer instead reacts at its C3-NH₂ with aldehydes to give azomethines [2], a fundamentally different reactivity profile.

Synthetic Chemistry Kinase Inhibitors Heterocycle Synthesis

Chemodivergent Cyclopropane Hydrazinolysis Method

A 2026 chemodivergent synthetic method enables selective access to either 1-aminopyrrolidin-2-ones or hexahydropyridazin-3-ones from the same donor–acceptor cyclopropane starting materials, with the product selectivity governed by the electronic nature of the hydrazine substituent [1]. Electron-withdrawing aromatic substituents, acyl hydrazines, and carbazates direct the reaction toward 1-aminopyrrolidin-2-ones via NH₂-group attack followed by 5-exo cyclization. Electron-rich aryl hydrazines instead form the six-membered hexahydropyridazinones through an NH-group pathway. This method provides a direct synthetic entry to substituted 1-aminopyrrolidin-2-ones that is not shared by 3-aminopyrrolidin-2-ones, which require completely different synthetic routes such as aminolysis of α-amino-γ-butyrolactone [2].

Organic Synthesis Methodology Chemical Process Development

Antibacterial Activity of Derivatives

In a 2020 study, new derivatives synthesized from 1-aminopyrrolidin-2-one as the key intermediate were evaluated for antibacterial activity against Escherichia coli and Staphylococcus aureus [1]. Many of these derivatives showed moderate biological activity against one or both bacterial strains in comparison to amoxicillin as the reference standard, while some derivatives exhibited no activity at all. The study demonstrates that the 1-aminopyrrolidin-2-one scaffold can be elaborated into biologically active compounds with measurable antibacterial effects. Note: direct MIC values for the parent 1-aminopyrrolidin-2-one were not reported; the activity resides in its derivatives.

Antibacterial Biological Evaluation Drug Discovery

Hypoglycemic Activity in Rats

U.S. Patent 3,510,495 discloses that novel 1-amino-3,3-diphenyl-5-methyl-2-pyrrolidinone derivatives possess hypoglycemic activity, demonstrated by oral administration to rats at dosages ranging from 25 mg/kg [1]. One specific derivative, 1-diallylamino-5-methyl-3,3-diphenyl-2-pyrrolidinone, was explicitly noted for its blood-sugar-lowering effect. The 1-aminopyrrolidin-2-one core scaffold is essential for this activity, with the N-amino group serving as the point of structural diversification. By contrast, 3-aminopyrrolidin-2-one has been primarily explored as a factor Xa inhibitor template rather than a hypoglycemic scaffold [2], illustrating divergent therapeutic applications based on the position of the amino group.

Hypoglycemic Agents Metabolic Disease In Vivo Pharmacology

1-Aminopyrrolidin-2-one Targeted Applications


TGF-β Receptor Kinase Inhibitor Synthesis

1-Aminopyrrolidin-2-one hydrochloride is the established N-amino lactam building block for constructing the dihydropyrrolopyrazole core of galunisertib-class TGF-β inhibitors [1]. The N-amino group undergoes condensation with ketone intermediates to form hydrazone intermediates, which cyclize exclusively to the pyrrolopyrazole scaffold under Cs₂CO₃/DMF conditions at 100 °C [1]. 3-Aminopyrrolidin-2-one cannot replicate this reaction sequence because its amino group is at C3 rather than N1 [2], and 1-aminopyrrolidine lacks the lactam carbonyl required for subsequent ring fusion. Procurement of the correct 1-amino isomer is therefore obligatory for this drug discovery program.

N-Amino-γ-Lactam Library Synthesis via Cyclopropane Hydrazinolysis

The 2026 chemodivergent cyclopropane hydrazinolysis method selectively delivers 1-aminopyrrolidin-2-ones when electron-deficient hydrazines (acyl hydrazines, carbazates, electron-poor aryl hydrazines) are employed [1]. This enables the parallel synthesis of compound libraries with tunable N-amino substituents for medicinal chemistry screening. The reaction proceeds under mild, room-temperature conditions with Lewis acid catalysis, making it amenable to high-throughput workflows [1]. Neither 3-aminopyrrolidin-2-one nor pyrrolidin-2-one can be generated through this unified synthetic platform, conferring a distinct advantage in library-based drug discovery to the 1-amino isomer.

Bioconjugation and Electrochemical Probe Design

The intermediate lipophilicity of 1-aminopyrrolidin-2-one (XLogP3 = -1.0) [1] — significantly higher than the 3-amino isomer (LogP = -2.77) [2] — makes it particularly suitable for applications requiring balanced aqueous solubility and membrane permeability. Water-soluble electrochemically active probes based on 1-aminopyrrolidin-2-one derivatives have been reported , with the N-amino group providing a convenient functionalization handle while the pyrrolidinone ring contributes conformational rigidity and metabolic stability. The 3-amino isomer's higher hydrophilicity renders it less suitable where moderate lipophilicity is needed for cellular uptake or organic-phase processing.

Dual Heterocyclic Scaffold Construction from One Intermediate

1-Aminopyrrolidin-2-one serves as a divergent intermediate: oxidation yields tetrahydropyridazine derivatives, while condensation with ketones followed by cyclization yields pyrrolopyrazoles [1][2]. This dual reactivity — unavailable in 3-aminopyrrolidin-2-one — positions 1-aminopyrrolidin-2-one as a strategic building block for accessing multiple nitrogen-rich heterocyclic scaffolds from a single purchased intermediate, reducing inventory complexity and procurement costs for synthetic chemistry laboratories [1].

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